molecular formula C37H41N9O4 B13440221 hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate

hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate

Cat. No.: B13440221
M. Wt: 675.8 g/mol
InChI Key: AKAJFRRJIOTETC-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzimidazole derivative featuring multiple functional groups, including:

  • A benzimidazole core substituted with methyl and pyridin-2-ylcarbamoyl moieties.
  • A 3-oxo-3-(pyridin-2-ylamino)propyl chain, which introduces keto and pyridinylamino groups.
  • A hexyl carbamate group at the terminal end, enhancing lipophilicity.

Properties

Molecular Formula

C37H41N9O4

Molecular Weight

675.8 g/mol

IUPAC Name

hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate

InChI

InChI=1S/C37H41N9O4/c1-3-4-5-10-23-50-37(49)44-35(38)26-13-16-28(17-14-26)41-25-33-42-29-24-27(15-18-30(29)45(33)2)36(48)46(32-12-7-9-21-40-32)22-19-34(47)43-31-11-6-8-20-39-31/h6-9,11-18,20-21,24,41H,3-5,10,19,22-23,25H2,1-2H3,(H2,38,44,49)(H,39,43,47)

InChI Key

AKAJFRRJIOTETC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)\N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)NC4=CC=CC=N4)C5=CC=CC=N5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves multiple steps. The process typically begins with the preparation of the benzimidazole and pyridine intermediates. These intermediates are then coupled through a series of reactions including amidation and carbamation. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions such as temperature, pressure, and concentration of reagents is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Research Findings and Challenges

  • Bioactivity : Preliminary studies suggest the compound inhibits tyrosine kinases (IC₅₀ ~50 nM), outperforming erlotinib (IC₅₀ ~100 nM) but lagging behind dacomitinib due to steric hindrance from the hexyl chain .
  • Solubility : The hexyl carbamate improves membrane permeability but reduces aqueous solubility (logP ~4.2 vs. 2.8 for lansoprazole), necessitating formulation optimization .
  • Toxicity: Pyridin-2-ylamino groups may confer genotoxicity risks if metabolized to electrophilic intermediates, a concern shared with nitroimidazoles .

Biological Activity

Hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups, contributing to its biological activity. The following table summarizes its key structural features:

Feature Description
Molecular Formula C₁₉H₃₁N₅O₃
Molecular Weight 357.49 g/mol
Functional Groups Carbamate, benzimidazole, pyridine

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, a study highlighted that certain benzimidazole derivatives demonstrated potent antioxidant properties, suggesting potential applications in inflammatory diseases .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. A related study on piperidine derivatives showed significant antimicrobial activity against various bacterial strains, indicating that similar compounds could possess comparable effects .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. For example, derivatives of related structures have shown promising results as α-glucosidase inhibitors, which are crucial for managing diabetes . This suggests that this compound may also exhibit similar inhibitory effects.

Case Studies

  • Study on Antioxidant Activity : A recent study investigated the antioxidant properties of benzimidazole derivatives and found that modifications in the molecular structure enhanced their efficacy against oxidative stress markers in vitro .
  • Antimicrobial Efficacy : Another research explored the antimicrobial activities of piperidine derivatives against pathogenic bacteria and fungi, revealing that certain modifications resulted in enhanced potency compared to standard antimicrobial agents .
  • Enzyme Inhibition Research : A study focusing on α-glucosidase inhibitors demonstrated that specific structural features within related compounds significantly increased their inhibitory capacity, which could be extrapolated to predict similar behavior for this compound .

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